Miglustat-d9 hydrochloride, also known as N-Butyldeoxynojirimycin-d9 hydrochloride, is a deuterated analog of Miglustat. It is primarily utilized in the treatment of Type I Gaucher disease, particularly for patients who are not suitable for enzyme replacement therapy. This compound acts as a glucosylceramide synthase inhibitor, which is crucial in managing the accumulation of glucosylceramide in lysosomes due to glucocerebrosidase deficiency.
Miglustat-d9 hydrochloride is classified under iminosugars, which are sugar derivatives that inhibit glycosidases. It is derived from the natural product nojirimycin and has been modified to enhance its pharmacological properties. The compound is commercially available and can be sourced from various chemical suppliers including Cayman Chemical and MedChemExpress .
The synthesis of Miglustat-d9 hydrochloride involves several key steps, typically starting from simpler carbohydrate precursors. One notable method includes the use of microwave-assisted synthesis techniques to improve yield and purity. The process often incorporates deuterated reagents to introduce deuterium into the molecular structure, enhancing its stability and metabolic tracking capabilities.
The synthesis pathway generally involves:
Miglustat-d9 hydrochloride has a complex molecular structure characterized by a piperidine ring with multiple hydroxyl groups, contributing to its biological activity. The incorporation of deuterium alters its physical properties slightly compared to the non-deuterated form.
Miglustat-d9 hydrochloride participates in various chemical reactions typical of iminosugars, including:
The reactivity profile indicates that while Miglustat-d9 hydrochloride can participate in certain chemical transformations, its primary role in biological systems is as an inhibitor rather than a substrate.
Miglustat-d9 hydrochloride functions by inhibiting glucosylceramide synthase, thereby reducing the synthesis of glucosylceramide. This action helps mitigate the accumulation of this lipid in lysosomes, which is particularly beneficial for patients with Gaucher disease.
Miglustat-d9 hydrochloride is primarily used in scientific research related to Gaucher disease and other lysosomal storage disorders. Its role as a glucosylceramide synthase inhibitor makes it valuable in studying lipid metabolism and enzyme replacement therapies.
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.:
CAS No.: 16670-83-0